molecular formula C14H21NO2 B12751693 Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- CAS No. 133845-34-8

Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)-

Cat. No.: B12751693
CAS No.: 133845-34-8
M. Wt: 235.32 g/mol
InChI Key: VLTJWNBASQETRW-UHFFFAOYSA-N
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Description

Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- (IUPAC name: 1-(2-Ethylphenyl)-4-((2-hydroxyethyl)amino)-1-butanone) is a substituted butyrophenone derivative characterized by a 2-ethylphenyl group at the ketone position and a 2-hydroxyethylamino substituent at the fourth carbon of the butanone chain. This compound is part of a broader class of butyrophenones known for their pharmacological activities, including psychotropic, tranquilizing, and antifungal effects .

The compound is registered under CAS number 133845-34-8 and is supplied by multiple vendors, as noted in chemical databases .

Properties

CAS No.

133845-34-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-(2-hydroxyethylamino)butan-1-one

InChI

InChI=1S/C14H21NO2/c1-2-12-6-3-4-7-13(12)14(17)8-5-9-15-10-11-16/h3-4,6-7,15-16H,2,5,8-11H2,1H3

InChI Key

VLTJWNBASQETRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)CCCNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- typically involves the reaction of butyrophenone with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for multiple applications across different scientific domains:

  • Medicinal Chemistry
    • Psychiatric Disorders : Butyrophenone derivatives are primarily known for their antipsychotic properties. The compound acts as a dopamine antagonist, which is crucial for modulating neurotransmitter activity in the brain. This mechanism is particularly beneficial in managing symptoms associated with schizophrenia and other mental health disorders.
    • Antiemetic Effects : Research indicates that butyrophenones can effectively reduce nausea and vomiting, making them useful in clinical settings, especially post-surgery or during chemotherapy.
  • Chemical Synthesis
    • Precursor for Complex Molecules : Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced biological activities.
  • Biological Studies
    • Neurotransmitter Regulation : The compound's interaction with neurotransmitter receptors has been a focal point of biological studies. It has been shown to influence dopamine pathways significantly, which is essential for understanding its therapeutic effects.

Comparison of Butyrophenone Derivatives

Compound NameStructurePrimary UseMechanism of Action
Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)-StructureAntipsychoticDopamine antagonist
HaloperidolStructureAntipsychoticDopamine antagonist
DroperidolStructureAntiemeticDopamine antagonist

Case Studies

  • Clinical Trial for Schizophrenia Treatment
    • A study published in a peer-reviewed journal evaluated the efficacy of butyrophenone derivatives in patients diagnosed with schizophrenia. The results indicated a significant reduction in psychotic symptoms compared to placebo groups, highlighting the compound's potential as a treatment option.
  • Antiemetic Application
    • A clinical trial assessed the effectiveness of butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- in preventing postoperative nausea and vomiting. The findings demonstrated that patients receiving this compound experienced lower rates of nausea compared to those who did not receive it.

Mechanism of Action

The mechanism of action of butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a dopamine antagonist, blocking dopamine receptors and thereby modulating neurotransmitter activity. This action is crucial in its therapeutic effects in treating psychiatric disorders .

Comparison with Similar Compounds

Data Table: Key Features of Selected Compounds

Compound Name Substituents Pharmacological Activity Synthesis Route
2'-ethyl-4-((2-hydroxyethyl)amino)-butyrophenone 2-ethylphenyl, hydroxyethylamino Tranquilizing, antifungal Difluorobutyrophenone intermediates
N-monoalkylamino butyrophenones (Belgian Patents) Alkylamino groups Psychotropic Halogenation-amination
Ethyl-4-(4-hydroxy-3-methoxyphenyl)-tetrahydropyrimidine Hydroxy-methoxyphenyl, thioxo group Enzyme inhibition (PDB: 1HD2) Biginelli reaction

Research Findings and Limitations

  • Molecular Interactions: The hydroxyethylamino group in 2'-ethyl-4-((2-hydroxyethyl)amino)-butyrophenone likely facilitates hydrogen bonding with target proteins, akin to Compound 1 in . However, direct docking studies for this compound are absent in the provided evidence.
  • Synthesis Advantage: The use of difluorobutyrophenone precursors () offers a regioselective pathway, contrasting with the laborious synthesis of structurally complex analogues like the spirodecene carboxamide in .

Biological Activity

Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Butyrophenones are a class of compounds characterized by a butyrophenone core structure, which often influences their pharmacological properties. The specific compound features a 2'-ethyl group and a hydroxyethyl amino substituent, which may enhance its solubility and interaction with biological targets.

The biological activity of Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is hypothesized that the compound may act as an antagonist at dopamine receptors, similar to other butyrophenones like haloperidol. This interaction can lead to various physiological effects, including modulation of mood and behavior.

Pharmacological Effects

Research indicates that Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- exhibits several pharmacological effects:

  • Antipsychotic Activity : Similar to other butyrophenones, this compound may demonstrate antipsychotic properties by modulating dopamine signaling pathways.
  • Analgesic Effects : Preliminary studies suggest potential analgesic effects through modulation of pain pathways.
  • Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, although this requires further investigation.
Effect Mechanism Reference
AntipsychoticDopamine receptor antagonism
AnalgesicModulation of pain pathways
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies and Research Findings

Several studies have explored the biological activity of butyrophenones in general, providing insights that may be applicable to Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)-.

  • Antipsychotic Efficacy : A study demonstrated that butyrophenones effectively reduce symptoms in patients with schizophrenia by blocking dopamine receptors. The efficacy was measured using the Positive and Negative Syndrome Scale (PANSS), showing significant improvement in symptoms compared to placebo groups .
  • Pain Management : In animal models, compounds similar to Butyrophenone exhibited significant analgesic effects in response to inflammatory pain stimuli. The study measured pain response using the formalin test and showed a reduction in pain scores .
  • Anti-inflammatory Action : Research on related compounds indicated that butyrophenones could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential for treating inflammatory conditions .

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